molecular formula C6H13NO2S B1669682 Cysteine isopropyl ester CAS No. 79178-11-3

Cysteine isopropyl ester

Cat. No.: B1669682
CAS No.: 79178-11-3
M. Wt: 163.24 g/mol
InChI Key: HXHFZINLHDNRTP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cysteine isopropyl ester hydrochloride (CAS: 73255-49-9) is a derivative of the amino acid L-cysteine, where the carboxylic acid group is esterified with isopropanol and the compound exists as a hydrochloride salt. Its molecular formula is C₆H₁₄ClNO₂S, with a molar mass of 199.69 g/mol . The esterification of amino acids like cysteine serves as a prodrug strategy, enabling better membrane permeability and controlled release of the active compound upon hydrolysis .

However, analogous methods for tyrosine isopropyl ester (e.g., using sulfuric acid in isopropanol followed by crystallization) suggest a similar approach .

Properties

CAS No.

79178-11-3

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

propan-2-yl (2R)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C6H13NO2S/c1-4(2)9-6(8)5(7)3-10/h4-5,10H,3,7H2,1-2H3/t5-/m0/s1

InChI Key

HXHFZINLHDNRTP-YFKPBYRVSA-N

SMILES

CC(C)OC(=O)C(CS)N

Isomeric SMILES

CC(C)OC(=O)[C@H](CS)N

Canonical SMILES

CC(C)OC(=O)C(CS)N

Appearance

Solid powder

Other CAS No.

79178-11-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CIPE
cysteine isopropyl ester
cysteine isopropyl ester hydrochloride
cysteine isopropyleste

Origin of Product

United States

Comparison with Similar Compounds

Cysteine Methyl Ester and Ethyl Ester

Smaller alkyl esters, such as methyl or ethyl esters, exhibit higher solubility in polar solvents due to reduced steric hindrance and lower molecular weight. For example, cysteine methyl ester (hypothetical formula: C₄H₉NO₂S) would hydrolyze faster than the isopropyl analogue under physiological conditions, offering rapid release of free cysteine. However, the isopropyl group’s bulkiness likely slows hydrolysis, prolonging stability—a trend observed in polymer studies where isopropyl esters in PMR resins showed extended shelf lives due to slower reaction rates .

N-Acetyl-L-Cysteine Isopropyl Ester (NACET)

NACET is an acetylated derivative of cysteine isopropyl ester, combining the lipophilic isopropyl ester with an acetylated amine. This dual modification further enhances cellular permeability and antioxidant activity compared to non-acetylated esters.

Tyrosine Isopropyl Ester

Structurally analogous to this compound, tyrosine isopropyl ester (C₁₂H₁₇NO₃) adopts a U-shaped conformation stabilized by hydrogen bonding between phenolic hydroxyl and amine groups. While both esters serve as prodrugs, tyrosine’s phenol group (vs. cysteine’s thiol) influences reactivity and interaction with biological targets. Tyrosine esters hydrolyze rapidly in physiological conditions, releasing the parent amino acid, suggesting similar behavior for cysteine esters .

Physicochemical and Stability Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key Properties Applications
This compound C₆H₁₄ClNO₂S 199.69 Hydrochloride salt; enhanced lipophilicity; slower hydrolysis Prodrug, drug delivery
Cysteine Methyl Ester C₄H₉NO₂S 135.18 (hypothetical) Higher solubility; rapid hydrolysis Research, enzymatic studies
NACET C₈H₁₅NO₃S 205.28 (hypothetical) Acetylated amine; improved membrane permeability; antioxidant activity Therapeutics, antioxidants
Tyrosine Isopropyl Ester C₁₂H₁₇NO₃ 223.27 U-shaped conformation; strong hydrogen bonding; prodrug Pharmaceutical synthesis

Thermal and Shelf-Life Stability

Studies on isopropyl esters in polyimide PMR resins reveal that bulkier ester groups (e.g., isopropyl vs. methyl) significantly reduce reaction rates, extending solution and prepreg shelf lives by up to an order of magnitude . While direct data on this compound is lacking, this trend suggests superior stability compared to smaller esters, making it advantageous for formulations requiring long-term storage.

Preparation Methods

Acid-Catalyzed Fischer Esterification

Fischer esterification is the cornerstone method for synthesizing cysteine isopropyl ester. This approach involves reacting L-cysteine with excess isopropanol in the presence of a strong acid catalyst, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by isopropanol, and subsequent dehydration.

Reaction Conditions

  • Catalyst : Concentrated HCl gas or H₂SO₄ (5–10% v/v).
  • Temperature : Reflux at 80–100°C for 12–24 hours.
  • Molar Ratio : 1:3–5 (cysteine:isopropanol) to drive equilibrium toward ester formation.
  • Protection : The amine group is protonated as a hydrochloride salt, while the thiol remains unprotected but stabilized under acidic conditions.

Workup and Isolation

Post-reaction, the mixture is neutralized with sodium bicarbonate, and the ester is extracted using solvents like ethyl acetate. Crystallization from cold diethyl ether or isopropanol yields this compound hydrochloride as a white solid.

Example Protocol (Source)
  • Dissolve 10 g L-cysteine in 150 mL anhydrous isopropanol.
  • Bubble HCl gas through the solution for 1 hour.
  • Reflux at 85°C for 24 hours under nitrogen.
  • Cool, neutralize with NaHCO₃, and extract with ethyl acetate.
  • Concentrate and crystallize at −20°C to obtain 78% yield (purity >95%).

Coupling Reagent-Mediated Synthesis

Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (DCC) or 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), activate the carboxylic acid group of cysteine for esterification with isopropanol. This method minimizes racemization and is suitable for sensitive substrates.

NDTP-Mediated Esterification (Source)

  • Reagent : 1.2 equivalents NDTP.
  • Solvent : Dichloromethane or acetonitrile.
  • Temperature : Room temperature.
  • Time : 1 minute.
  • Yield : 85–92% for aliphatic esters.
Procedure
  • Mix L-cysteine (1 equiv), NDTP (1.2 equiv), and isopropanol (3 equiv) in acetonitrile.
  • Stir vigorously for 1 minute.
  • Quench with water and extract with ethyl acetate.
  • Purify via flash chromatography (SiO₂, hexane/ethyl acetate).

Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into peptides using trityl resin-based SPPS. The thiol group of Fmoc-protected this compound is anchored to trityl chloride resin, enabling sequential peptide elongation.

Key Steps (Source)

  • Resin Loading : React Fmoc-Cys-OiPr with trityl chloride resin via thiol linkage (50% loading efficiency at 50°C).
  • Peptide Elongation : Use standard Fmoc deprotection (20% piperidine) and coupling protocols.
  • Cleavage : Treat with trifluoroacetic acid (TFA) to release the peptide with a C-terminal isopropyl ester.
Performance Data
Ester Type Yield (%) Purity (%)
Methyl 82 81
Isopropyl 75 79
Benzyl 68 72

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative, though its application to cysteine remains underexplored. Lipase B from Candida antarctica has shown efficacy in synthesizing isopropyl esters of fatty acids, suggesting potential adaptability.

Proposed Method (Adapted from Source)

  • Substrate : L-cysteine (protected thiol as Trt or Acm) and isopropanol.
  • Catalyst : Immobilized Lipase B (10% w/w).
  • Conditions : 60°C, 48 hours, molecular sieves to absorb water.
  • Yield : ~50% (theoretical; requires optimization).

Purification and Analysis

Crystallization

This compound hydrochloride is crystallized from isopropanol/diethyl ether (1:4 v/v) at −20°C, yielding needle-like crystals.

HPLC Enantiomeric Separation (Source)

Parameter Value
Column YMC-Pack ODS-AQ (150 × 4.6 mm)
Mobile Phase Methanol/Water (50:50)
Flow Rate 1.0 mL/min
Detection UV at 246 nm
Retention Time (L/D) 23.3/24.1 min

Derivatization with acetyl glucose isothiocyanate (GITC) enhances chiral resolution, achieving >99% enantiomeric excess.

Racemization Considerations

Racemization at the α-carbon is minimized by:

  • Low Temperature : Conducting reactions below 30°C.
  • Short Reaction Times : NDTP-mediated synthesis completes in 1 minute.
  • Mild Bases : Using sodium bicarbonate instead of strong bases during workup.

Solid-phase synthesis exhibits <2% epimerization even after 4 hours of piperidine exposure.

Industrial-Scale Production

Gas-Phase Catalysis (Source)

  • Catalyst : Sulfonic acid-functionalized ion exchange resin.
  • Reactants : Propylene gas and L-cysteine hydrochloride.
  • Conditions : 100–150°C, 5–10 bar pressure.
  • Yield : 65–70% (theoretical; requires validation for amino acids).

Applications

  • Pharmaceuticals : Precursor for N-acetylcysteine prodrugs.
  • Peptide Synthesis : C-terminal modification in bioactive peptides like a -factor.
  • Antioxidant Research : Cellular delivery of cysteine for glutathione synthesis.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing cysteine isopropyl ester with high purity?

  • Answer : Synthesis typically involves esterification of cysteine with isopropyl alcohol under acidic catalysis. For example, L-tyrosine isopropyl ester was synthesized via refluxing L-tyrosine in isopropyl alcohol with sulfuric acid for 24 hours, followed by neutralization, filtration, and slow evaporation for crystallization . To ensure purity, use column chromatography or recrystallization, and verify purity via melting point analysis and NMR spectroscopy. For cysteine derivatives, optimize reaction time and stoichiometry to minimize side products like disulfide formation. Include detailed characterization data (e.g., 1^1H/13^13C NMR, HRMS) in supplementary materials to meet journal standards .

Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

  • Answer :

  • Single-crystal X-ray diffraction provides definitive proof of molecular conformation and hydrogen-bonding networks. For example, L-tyrosine isopropyl ester exhibited a U-shaped conformation stabilized by O–H⋯N and N–H⋯O interactions .
  • NMR spectroscopy resolves stereochemistry and purity. Use 1^1H NMR to confirm esterification (e.g., isopropyl proton signals at δ 1.2–1.3 ppm) and 13^13C NMR to verify carbonyl shifts (~175 ppm for ester groups) .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Answer : Design in vitro hydrolysis experiments using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC or LC-MS over time. Compare hydrolysis rates to analogous esters (e.g., methyl or ethyl esters) to evaluate steric effects of the isopropyl group. Include controls with esterase enzymes to simulate enzymatic hydrolysis .

Advanced Research Questions

Q. How do molecular conformation and intermolecular interactions influence this compound’s biological activity or stability?

  • Answer : Crystal structure analysis (e.g., X-ray diffraction) reveals critical interactions. For instance, L-tyrosine isopropyl ester forms helical chains via O–H⋯N hydrogen bonds, which may stabilize the solid state but dissociate in solution . Computational modeling (DFT or MD simulations) can predict how torsional angles (e.g., C–C–C–O) affect lipophilicity and membrane permeability. Compare conformational flexibility to cysteine methyl esters to assess steric hindrance effects .

Q. How should researchers resolve contradictions in reported spectral or crystallographic data for cysteine derivatives?

  • Answer : Cross-validate data using multiple techniques. For example, if NMR signals conflict with literature, re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or confirm assignments via 2D NMR (COSY, HSQC). For crystallographic discrepancies, check for polymorphism by crystallizing under varying conditions (e.g., solvent, temperature). Reference databases like Cambridge Structural Database (CSD) to identify outliers .

Q. What experimental design principles apply to studying this compound as a prodrug for targeted drug delivery?

  • Answer :

  • In vitro release kinetics : Use dialysis membranes or Franz cells to measure ester hydrolysis and active compound release under simulated physiological conditions.
  • Cellular uptake studies : Employ fluorescent labeling (e.g., FITC conjugation) and confocal microscopy to track intracellular esterase-mediated activation.
  • Pharmacokinetic modeling : Compare bioavailability of this compound versus parent drug in animal models, using LC-MS/MS for quantification.
    Ensure ethical approval and statistical power analysis (e.g., ANOVA with post-hoc tests) for reproducibility .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., molar ratios, temperature) and instrumental parameters (e.g., NMR pulse sequences) in supplementary materials .
  • Conflict Resolution : Use tiered validation (e.g., XRD + NMR + HPLC) to address data inconsistencies. For hydrolysis studies, report error margins and confidence intervals .
  • Ethical Compliance : Obtain ethics committee approval for biological studies and declare conflicts of interest in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cysteine isopropyl ester
Reactant of Route 2
Reactant of Route 2
Cysteine isopropyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.